Cas no 1975-34-4 ( )
structure
Product Name:
Numero CAS:1975-34-4
MF:C27H44O2
MW:400.637068748474
CID:908388
PubChem ID:234036
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9-methoxy-4-nitrofuro[3,2-g]chromen-7-one
- alerate[qr]
- Fusariotoxin T 2
- fusariotoxin T-2
- FUSARITOXIN
- hothecene
- Insariotoxin
- -isovalerate
- nsc138780
- othecene[qr]
- toxint2
- UNII-Y88YG855BL
- {7H-Furo[3,4-g][1]benzopyran-7-one,} 9-methoxy-4-nitro- ( )
- DTXSID90172902
- 5-Benzofuranacrylic acid, 6-hydroxy-7-methoxy-4-nitro-, delta-lactone
- CHEMBL1288970
- 1930-56-9
- NSC-45806
- 7H-furo[3,4-g][1]benzopyran-7-one, 9-methoxy-4-nitro-(8ci 9ci)
- NSC 45806
- 7H-Furo(3,4-g)(1)benzopyran-7-one, 9-methoxy-4-nitro-
- 4-(Hydroxy(oxido)amino)-9-methoxy-7H-furo[3,2-g]chromen-7-one
- 9-methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one
- 7H-Furo[3, 9-methoxy-4-nitro-
- Y88YG855BL
- DS-005995
- NSC45806
- 8-Methoxy-5-nitropsoralen
- 1975-34-4
- 9-Methoxy-4-nitro-7H-furo(3,2-g)(1)benzopyran-7-one
- 7H-Furo(3,4-g)(1)benzopyran-7-one, 9-methoxy-4-nitro- (8CI)(9CI)
- 5-Nitro-8-methoxypsoralen
- SCHEMBL498745
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-nitro-
- 9-methoxy-4-nitro-7h-furo[3,2-g][1]benzopyran-7-one
- 9-methoxy-4-nitro-furo[3,2-g]chromen-7-one
-
-
- Inchi: 1S/C27H44O2/c1-17(2)7-6-8-18(3)20-9-10-21-19-11-16-27-24(29-27)23(28)13-15-26(27,5)22(19)12-14-25(20,21)4/h17-22,24H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27+/m1/s1
- Chiave InChI: DNHVTVKDKYLDFF-WZHAGKRUSA-N
- Sorrisi: O1[C@H]2C(CC[C@]3(C)[C@H]4CC[C@]5(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]5[C@@H]4CC[C@@]132)=O
Proprietà calcolate
- Massa esatta: 261.02731
- Massa monoisotopica: 400.334130642g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 669
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8
- Superficie polare topologica: 29.6Ų
Proprietà sperimentali
- PSA: 91.81
- LogP: 6.80810
Letteratura correlata
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
1975-34-4 ( ) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti